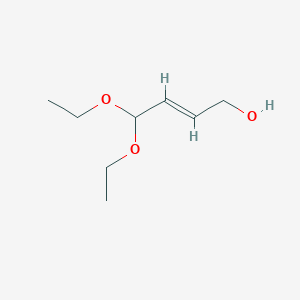
4,4-Diethoxybut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxybut-2-en-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both an enol and an ether functional group. This compound is of interest in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-en-1-ol typically involves the reaction of 2-bromo-4,4-diethoxybut-1-ene with suitable nucleophiles. One common method is the allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides . This reaction can be carried out using indium or zinc as catalysts under Barbier reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,4-Diethoxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the bromine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Diethoxybut-2-en-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Diethoxybut-2-en-1-ol involves its interaction with various molecular targets. The enol group can participate in hydrogen bonding and other interactions, while the ether groups provide stability and solubility. These properties make it a valuable intermediate in organic synthesis, facilitating the formation of carbon-carbon bonds and other key reactions.
類似化合物との比較
4,4-Dimethylcyclohex-2-en-1-ol: This compound shares a similar enol structure but differs in its cyclic nature.
4,4-Diethoxy-2-butynal: Another related compound with an alkyne group instead of an alkene.
Uniqueness: 4,4-Diethoxybut-2-en-1-ol is unique due to its combination of enol and ether functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where both properties are desired.
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(E)-4,4-diethoxybut-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ |
InChIキー |
SKMOVPLFPBVYIR-AATRIKPKSA-N |
異性体SMILES |
CCOC(/C=C/CO)OCC |
正規SMILES |
CCOC(C=CCO)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


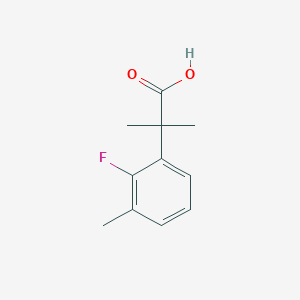

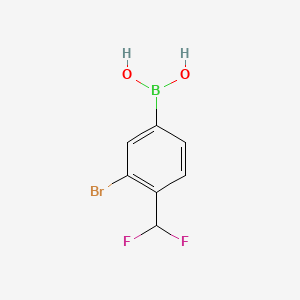
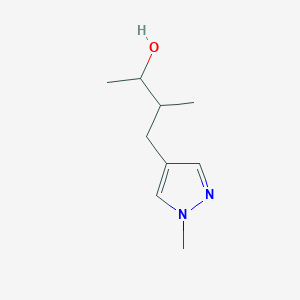
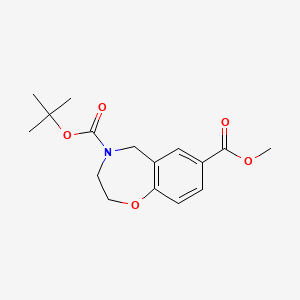

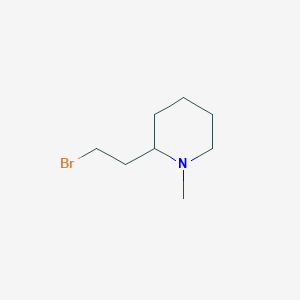
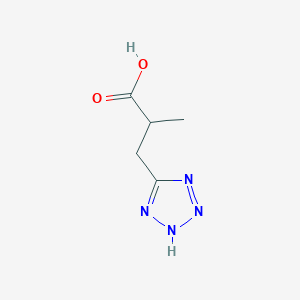
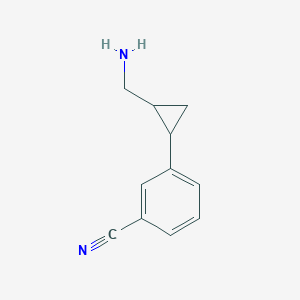
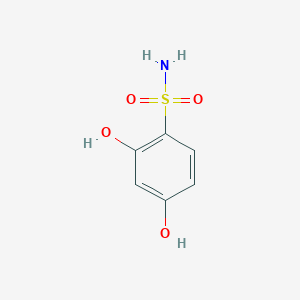
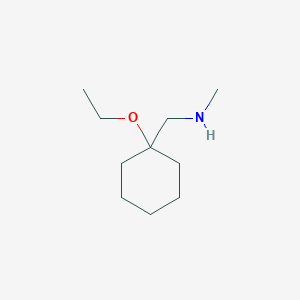
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
